molecular formula C22H23FN2O3S B2516353 N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide CAS No. 920379-41-5

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide

Cat. No. B2516353
CAS RN: 920379-41-5
M. Wt: 414.5
InChI Key: YQHONOGNGOXJQV-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is a compound that is likely to share some characteristics with the naphthalene sulfonamide derivatives discussed in the provided papers. These derivatives are known for their interactions with various biological systems and their potential applications in fluorescence sensing and imaging. For instance, 1-anilino-8-naphthalene sulfonic acid (ANS) has been studied for its binding to enzymes and its fluorescence properties , while other naphthalene sulfonamide compounds have been investigated for their ability to detect metal ions and their suitability for photonic devices .

Synthesis Analysis

The synthesis of naphthalene sulfonamide derivatives typically involves the formation of the sulfonamide group and its attachment to a naphthalene ring. In the case of 4CLNS, a related compound, the synthesis was confirmed by 1H NMR and FTIR analysis, and the crystal structure was determined by single crystal XRD . Although the specific synthesis route for N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is not detailed in the provided papers, similar analytical techniques would likely be employed to confirm the formation of the molecule and to elucidate its structure.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonamide derivatives is crucial for their function and interaction with other molecules. For example, the crystal structure of 4CLNS was found to be triclinic with a centrosymmetric space group . The structure of a naphthalene-based sulfonamide Schiff base was established by various spectroscopic methods and X-ray crystallography . These studies highlight the importance of understanding the three-dimensional arrangement of atoms within the molecule, which can influence its optical and biological properties.

Chemical Reactions Analysis

Naphthalene sulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes and metal ions. ANS, for example, inhibits the catalytic activity of acetylcholinesterase and butyrylcholinesterase in an "uncompetitive" manner and can cause irreversible inactivation of acetylcholinesterase . Another naphthalene-based sulfonamide has been shown to selectively detect Al3+ ions through fluorescence enhancement . These interactions are often mediated by the sulfonamide group and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonamide derivatives are diverse and can be tailored for specific applications. The optical absorption properties, thermal behavior, and luminescence are important characteristics that have been studied. For instance, 4CLNS exhibits good thermal stability up to its melting point and shows emissions in the green region of the electromagnetic spectrum, indicating its potential for use in photonic devices . The fluorescence properties of ANS and its conformational behavior in different solvent media have also been analyzed, demonstrating the compound's sensitivity to the environment and its potential as a fluorescent probe .

Scientific Research Applications

Fluorescence Imaging in Biological Systems

  • Lysosomal Hydrogen Sulfide Imaging : A study by Gao et al. (2018) introduced a ratiometric fluorescence probe designed for imaging lysosomal hydrogen sulfide (H2S) in living cells. This probe, by incorporating a morpholine moiety for lysosomal targeting, demonstrates the compound's potential in facilitating the exploration of H2S-related physiological and pathological processes through fluorescence imaging (Gao et al., 2018).

Study of Protein Binding

  • Protein Interaction Studies : Another research avenue explored the spectral properties of sulfonamide derivatives to measure the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This underscores the utility of sulfonamide derivatives in elucidating the nature of protein-ligand interactions, highlighting their role in the development of analytical methods for studying protein binding dynamics (Jun et al., 1971).

Gas Separation Membranes

  • Polymer Development for Gas Separation : Research on sulfonated naphthalene dianhydride-based polyimide copolymers showcases the application of sulfonamide derivatives in creating materials with potential for fuel cell applications. These materials exhibit properties desirable for gas separation membranes, such as high thermal stability and selective gas permeability (Einsla et al., 2005).

Antitumor Activity

  • Antitumor Evaluation : Luo et al. (2013) designed and synthesized a series of diaryl urea derivatives bearing a sulfonamide moiety, with some showing significant inhibitory activity against multiple human cancer cell lines. This illustrates the potential of sulfonamide derivatives in the development of chemotherapeutic agents (Luo et al., 2013).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c23-19-10-8-18(9-11-19)21(25-12-14-28-15-13-25)16-24-29(26,27)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,24H,12-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHONOGNGOXJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide

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